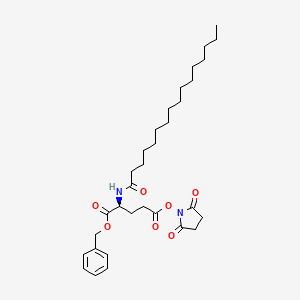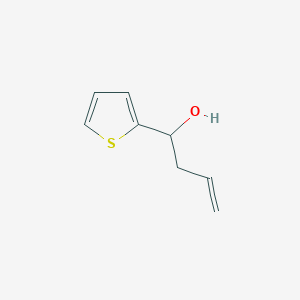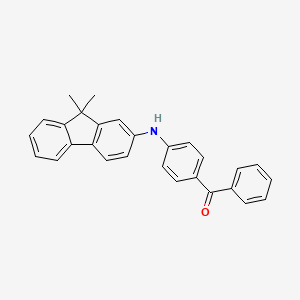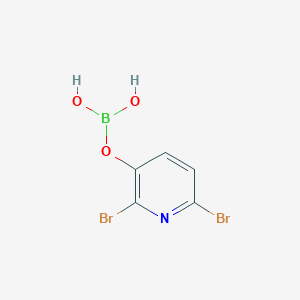
2,6-Dibromo-3-pyridineboricacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-3-pyridineboricacid is an organoboron compound with the molecular formula C₅H₄BBr₂NO₃. It is a derivative of pyridine, where the boric acid group is attached to the 3-position of the pyridine ring, and bromine atoms are attached to the 2 and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-pyridineboricacid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the use of halogenated pyridines, such as 2,6-dibromopyridine, which undergoes a halogen-metal exchange reaction with an organometallic reagent like n-butyllithium. This intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-3-pyridineboricacid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are used for halogen-metal exchange.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-3-pyridineboricacid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of advanced materials with specific electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-3-pyridineboricacid in chemical reactions involves the formation of boron-oxygen bonds, which facilitate various coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromopyridine: Lacks the boronic acid group but is used in similar substitution reactions.
3-Pyridineboricacid: Lacks the bromine atoms but is used in similar coupling reactions.
Uniqueness
2,6-Dibromo-3-pyridineboricacid is unique due to the presence of both bromine atoms and the boronic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
1310383-26-6 |
|---|---|
Molekularformel |
C5H4BBr2NO3 |
Molekulargewicht |
296.71 g/mol |
IUPAC-Name |
(2,6-dibromopyridin-3-yl)oxyboronic acid |
InChI |
InChI=1S/C5H4BBr2NO3/c7-4-2-1-3(5(8)9-4)12-6(10)11/h1-2,10-11H |
InChI-Schlüssel |
FNNUYTSIKNZEBF-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)OC1=C(N=C(C=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


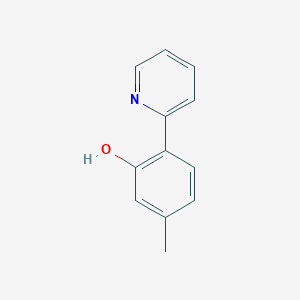
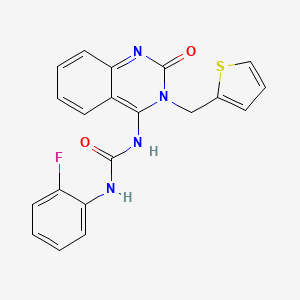
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
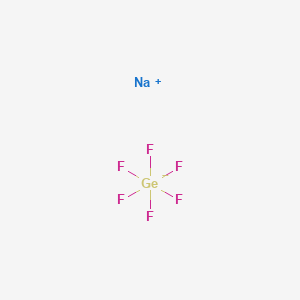
![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
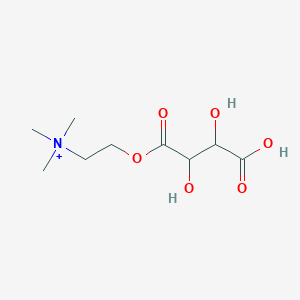
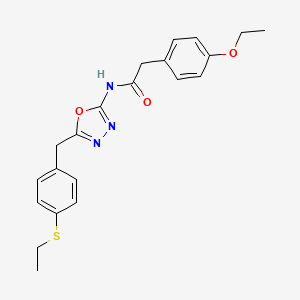
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
